molecular formula C12H13FN2O9 B119769 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside CAS No. 143716-62-5

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside

Cat. No.: B119769
CAS No.: 143716-62-5
M. Wt: 348.24 g/mol
InChI Key: UFSBFVZQJZMIOU-RMPHRYRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,4’-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside” is a chemical compound with the molecular formula C12H13FN2O9 . It has an average mass of 348.238 Da and a monoisotopic mass of 348.060516 Da . It is also known by its IUPAC name, (2R,3S,4S,5S,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol .


Molecular Structure Analysis

The molecular structure of “2’,4’-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside” consists of a galactopyranoside core with a 2’,4’-dinitrophenyl group attached . It also contains a fluorine atom, which replaces a hydroxyl group in the galactopyranoside core .

Scientific Research Applications

Catalytic Nucleophile Identification

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside (DNP2FGal) has been utilized to identify the catalytic nucleophile in enzymes. For example, in a study on the Family 42 β-galactosidase from Bacillus subtilis, DNP2FGal was used to inactivate the enzyme by trapping a glycosyl-enzyme intermediate. This method facilitated the identification of the catalytic nucleophile as Glu-295, providing experimental evidence of its role in the enzyme’s mechanism (Shaikh et al., 2007).

Enzyme Mechanism Probing

DNP2FGal and its analogues have been instrumental in studying enzyme mechanisms. By examining the kinetic parameters of various deoxy and deoxyfluoro analogues of DNP2FGal during hydrolysis by Escherichia coli (lacZ) beta-galactosidase, researchers have gleaned insights into enzyme-substrate interactions and transition states. Such studies reveal the significant contributions of sugar hydroxy groups to transition-state binding and provide direct evidence for oxocarbonium ion character in the enzymic transition state (McCarter et al., 1992).

Sugar Substituent Role in Hydrolysis

Research involving DNP2FGal and its derivatives has also shed light on the role of sugar substituents in glycoside hydrolysis. Studies have shown that the rate of hydrolysis of DNP glucosides can be influenced by the stability of oxocarbenium ion-like transition states. These findings help to understand the mechanistic aspects of spontaneous β-glycoside hydrolysis (Namchuk et al., 2000).

Xylanase Inhibition

DNP2FGal has been utilized in the study of xylanases, enzymes involved in the breakdown of complex carbohydrates. It has shown effectiveness in the time-dependent inactivation of certain xylanases, providing valuable information for understanding and potentially manipulating these enzymatic processes (Ziser et al., 1995).

Nucleic Acid Labeling

A derivative of DNP2FGal, specifically 8-(2-4 dinitrophenyl 2-6 aminohexyl) amino-adenosine 5' triphosphate, has been synthesized for labeling DNA molecules. This application is crucial for non-radioactive detection of nucleic acids in molecular biology research (Vincent et al., 1982).

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBFVZQJZMIOU-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162527
Record name 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143716-62-5
Record name 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143716625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Reactant of Route 2
Reactant of Route 2
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Reactant of Route 3
Reactant of Route 3
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Reactant of Route 4
Reactant of Route 4
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Reactant of Route 5
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Reactant of Route 6
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.